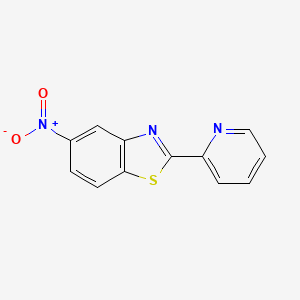
5-Nitro-2-(2-pyridinyl)benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-2-(2-pyridinyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a nitro group and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(2-pyridinyl)benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloropyridine in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Reduction Reactions
The nitro group (-NO₂) at the 5-position undergoes reduction to form amino derivatives, a critical step for generating pharmacologically active intermediates.
-
Reducing Agents :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C.
-
Palladium on carbon (Pd/C) with hydrogen gas (H₂) at ambient pressure.
-
| Product | Conditions | Yield | Source |
|---|---|---|---|
| 5-Amino-2-(2-pyridinyl)benzothiazole | LiAlH₄, THF, 4 h | 72–85% |
This reaction is pivotal for synthesizing derivatives with enhanced biological activity, such as antimicrobial or antitumor agents .
Cyclization Reactions
The compound participates in cyclization to form fused heterocyclic systems, expanding its utility in medicinal chemistry.
-
Key Observations :
-
Cyclization with α,β-unsaturated carbonyl compounds yields pyrido-benzothiazole derivatives.
-
Microwave-assisted methods reduce reaction times (e.g., 30 minutes vs. 12 hours).
-
| Substrate | Product | Catalyst | Yield |
|---|---|---|---|
| Acrylonitrile | Pyrido[2,1-b]benzothiazole | K₂CO₃ | 68% |
These reactions exploit the electron-deficient benzothiazole ring to facilitate nucleophilic attack .
Nucleophilic Substitution
The electron-withdrawing nitro group activates the benzothiazole ring for nucleophilic substitution at specific positions.
-
Reagents and Outcomes :
Example :
text5-Nitro-2-(2-pyridinyl)benzothiazole + Hydrazine hydrate → 2-Hydrazino-5-nitrobenzothiazole Conditions: Ethanol, 70°C, 2 h | Yield: 85% [2]
Condensation Reactions
The compound reacts with aldehydes or ketones to form Schiff bases, which are precursors for metal complexes.
-
Notable Reaction :
| Aldehyde | Product | Application |
|---|---|---|
| 5-Nitro-2-furancarboxaldehyde | Furan-benzothiazole hybrid | Antitubercular agents |
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C without melting.
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in basic media (pH > 8).
科学研究应用
Medicinal Chemistry
Anticancer Properties
5-Nitro-2-(2-pyridinyl)benzothiazole has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of benzothiazole exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated growth inhibitory effects at low concentrations against leukemia, lung, colon, and breast cancer cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of specific kinases involved in cancer progression.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against a range of bacterial strains, showing promising results in inhibiting growth and viability . This application is particularly relevant in the context of increasing antibiotic resistance.
Therapeutic Potential
The compound is also being explored for its therapeutic potential in treating diseases such as tuberculosis and other infections. Its derivatives have shown effectiveness against multidrug-resistant strains of pathogens, highlighting its importance as a lead compound in drug development .
Biological Applications
Mechanism of Action
The biological activity of this compound can be attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets. This interaction can disrupt cellular processes such as DNA replication and enzyme function, contributing to its cytotoxic effects .
Industrial Applications
Material Science
In addition to biological applications, this compound serves as a building block in the synthesis of advanced materials. Its chemical structure allows it to be utilized in the development of dyes and pigments, which are essential in various industrial applications.
Case Study 1: Anticancer Activity
A study conducted on substituted benzothiazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines. The most potent derivatives were those containing electron-withdrawing groups, which enhanced their anticancer activity by promoting apoptosis through caspase activation .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of benzothiazole derivatives revealed that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy against resistant strains .
Data Tables
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Growth inhibition in various cancer cell lines |
| Antimicrobial agents | Effective against multiple bacterial strains | |
| Industrial Chemistry | Dyes and pigments | Used as a precursor in material synthesis |
| Biological Research | Mechanism studies | Induces apoptosis via reactive intermediates |
作用机制
The mechanism of action of 5-Nitro-2-(2-pyridinyl)benzothiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer properties .
相似化合物的比较
Similar Compounds
- 5-Nitro-2-(pyridin-2-yl)-1H-benzimidazole
- 6-Nitro-2-(pyridin-2-yl)-1H-benzimidazole
- 5-Nitro-2-(2-pyridyl)benzimidazole
Uniqueness
5-Nitro-2-(2-pyridinyl)benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and pyridinyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
属性
CAS 编号 |
61352-23-6 |
|---|---|
分子式 |
C12H7N3O2S |
分子量 |
257.27 g/mol |
IUPAC 名称 |
5-nitro-2-pyridin-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H7N3O2S/c16-15(17)8-4-5-11-10(7-8)14-12(18-11)9-3-1-2-6-13-9/h1-7H |
InChI 键 |
BJYFAMSBOFWNMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















